5-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-METHYL-N~7~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines several pharmacophores, making it a potential candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N~7~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the morpholinoethyl group. The final steps involve the formation of the triazolopyrimidine ring and the attachment of the carboxamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N~7~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-METHYL-N~7~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-METHYL-N~7~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. This compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core and exhibits comparable pharmacological properties.
Uniqueness
What sets 5-METHYL-N~7~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE apart is its unique combination of functional groups, which enhances its binding affinity and specificity for certain biological targets. This makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C20H22N8O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-methyl-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H22N8O2/c1-14-12-17(28-19(23-14)21-13-22-28)18(29)25-20-24-15-4-2-3-5-16(15)27(20)7-6-26-8-10-30-11-9-26/h2-5,12-13H,6-11H2,1H3,(H,24,25,29) |
InChI Key |
BAXGIYSTKZFPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=NC4=CC=CC=C4N3CCN5CCOCC5 |
Origin of Product |
United States |
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